O-phospho-D-serine

Vue d'ensemble

Description

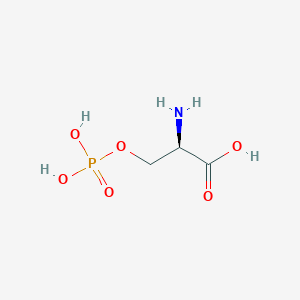

O-phospho-D-serine, also known as D-2-Amino-3-hydroxypropanoic acid 3-phosphate or D-SOP, is a derivative of serine and phosphoric acid . It is a weak agonist of the metabotropic glutamate receptor mglur4 . The expression of mglur4 receptors, which are negatively coupled to cAMP, is highest in granule cells of the cerebellum that send parallel fibers that synapse with Purkinje cell dendrites .

Synthesis Analysis

The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . This process is part of the cytosolic “phosphorylated pathway” which regulates the de novo biosynthesis of L-serine .Molecular Structure Analysis

O-phospho-D-serine has the empirical formula C3H8NO6P and a molecular weight of 185.07 . Its SMILES string is NC(COP(O)(O)=O)C(O)=O .Chemical Reactions Analysis

The enzyme phosphoserine phosphatase catalyzes the reaction of O-phospho-L(or D)-serine with water to produce L(or D)-serine and phosphate . This enzyme belongs to the family of hydrolases, specifically those acting on phosphoric monoester bonds .Physical And Chemical Properties Analysis

O-phospho-D-serine is a white powder . It is insoluble in DMSO and EtOH, but it can form a clear colorless solution at 10 mg plus 0.2 mL of 1 M hydrochloric acid with gentle warming and ultrasonic .Applications De Recherche Scientifique

Bone Adhesives

Phosphoserine modified cements (PMC) based on mixtures of O-phospho-D-serine (OPLS) and calcium phosphates, such as tetracalcium phosphate (TTCP) or α-tricalcium phosphate (α-TCP), have gained increasing popularity for their use as mineral bone adhesives . These cements demonstrate excellent bond strength to bone, making them superior to currently prevailing bone adhesives .

Biomineralization

O-phospho-D-serine plays a crucial role in biomineralization, a process that involves the interaction of organic and inorganic molecules to form mineralized tissues . The application of phosphoserine is supposed to influence the texture of the extracellular matrix .

Protein Expression and Purification

O-phospho-D-serine has been used for the expression, purification, and phosphorylation of proteins . This application is particularly useful in studying the chemical shift of proteins .

Spectroscopic Studies

O-phospho-D-serine can be used to determine pKa values using Raman spectroscopy . This application is important in understanding the acid-base properties of the compound .

Neurological and Psychiatric Disorders

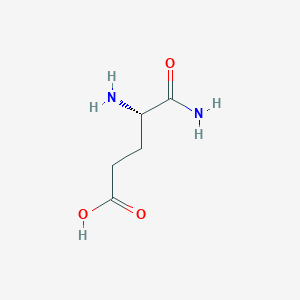

L-serine and its metabolic products, specifically D-serine and phosphatidylserine, are being investigated for the therapy of a wide range of neurological and psychiatric disorders including Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, and schizophrenia .

Metabolic Studies

O-phospho-D-serine is a human metabolite, and as such, it plays a role in various metabolic reactions . This makes it a valuable compound in metabolic studies .

Mécanisme D'action

Target of Action

O-Phospho-D-Serine is a weak agonist of the metabotropic glutamate receptor mGluR4 . mGluR4 receptors, a member of the G protein-linked family of receptors for glutamate, are negatively coupled to cAMP . Its expression is highest in granule cells of the cerebellum that send parallel fibers that synapse with Purkinje cell dendrites .

Mode of Action

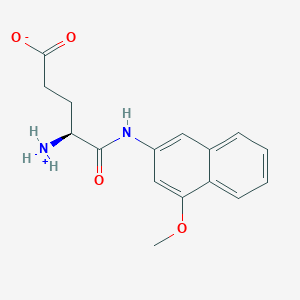

The affinity of L-serine-O-phosphate was examined in a baby hamster kidney cells expressing subtype mGluR1 or mGluR4 of the mGluR family. L-serine-o-phosphate was a potent agonist at the mglur4 subtype, which was negatively coupled to adenylate cyclase, while o-phospho-d-serine was found to be weakly active .

Biochemical Pathways

The human phosphorylated pathway, a linear, three-step pathway, is involved in the biosynthesis of L-serine . The first reaction, catalysed by 3-phosphoglycerate dehydrogenase (PHGDH) and using the glycolytic intermediate 3-phosphoglycerate, is strongly shifted towards the reagents . The last step, catalysed by phosphoserine phosphatase (PSP), is virtually irreversible and inhibited by the final product L-serine .

Pharmacokinetics

It is known that o-phospho-d-serine is used in alternative pathways for biosynthesis of cysteine and of selenocysteine (sec) by trna-dependent conversion of o-phosphoserine (sep) by o-phosphoseryl-trna:selenocysteinyl-trna synthase (sepsecs) .

Result of Action

The result of O-Phospho-D-Serine’s action is the activation and desensitization of neuronal nicotinic acetylcholine receptors . This can have significant effects on neuronal signaling and function.

Action Environment

The action of O-Phospho-D-Serine can be influenced by various environmental factors. For instance, in the context of bone adhesives, adhesive strengths of up to 2.5–4 MPa were recorded for a combination of phosphoserine and α-TCP when cured in an aqueous environment . .

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331436 | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-phospho-D-serine | |

CAS RN |

73913-63-0 | |

| Record name | Phosphoserine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOSERINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415ENH7NZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

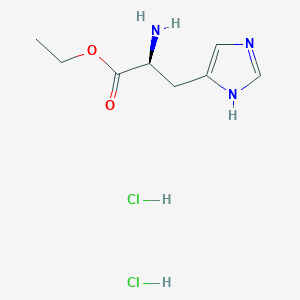

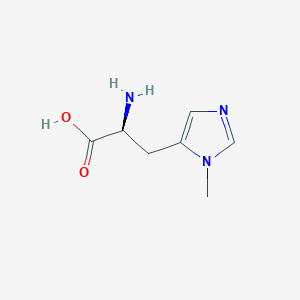

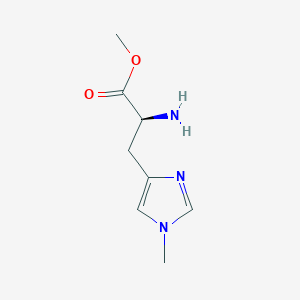

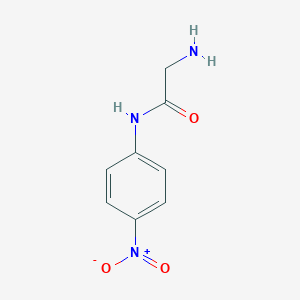

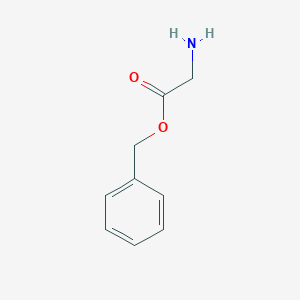

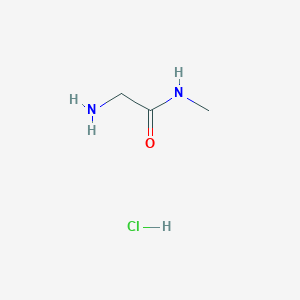

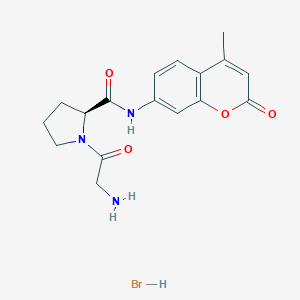

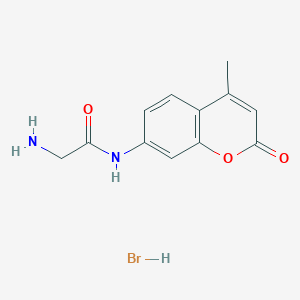

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

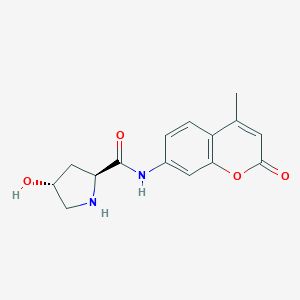

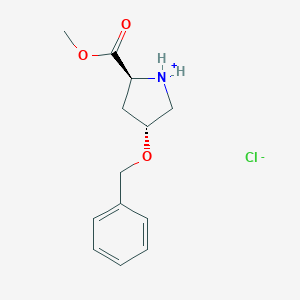

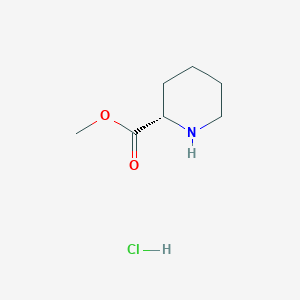

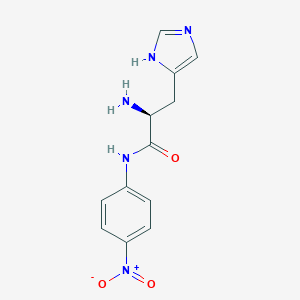

Feasible Synthetic Routes

Q & A

Q1: How does O-phospho-D-serine interact with retinal neurons, and what are the downstream effects?

A1: O-phospho-D-serine (DOP) acts as an antagonist of the photoreceptor neurotransmitter in the retina, specifically targeting horizontal cells []. By blocking the action of the neurotransmitter, likely glutamate, DOP disrupts the normal communication between photoreceptors and horizontal cells. This disruption leads to several downstream effects, including:

- Enhancement of flicker responsiveness in bipolar cells: By reducing horizontal cell feedback onto cones, DOP removes a tonic inhibitory influence on cone pathways, resulting in increased sensitivity to flickering light stimuli [].

- Blockade of the cone receptive-field surround: The cone surround, normally mediated by rod input through horizontal cells, is abolished by DOP, demonstrating the crucial role of horizontal cell feedback in this mechanism [].

- Prevention of background enhancement of flicker responses: DOP disrupts the normal interplay between rod and cone pathways, known as suppressive rod-cone interaction (SRCI), which usually enhances the response to flickering stimuli in the presence of background illumination [].

Q2: How does the stereochemistry of O-phospho-serine influence its interaction with Factor VIII?

A2: Research indicates that Factor VIII binding to cell membranes is mediated by a stereoselective recognition of O-phospho-L-serine, a component of phosphatidylserine []. O-phospho-D-serine, the stereoisomer, exhibits significantly weaker binding affinity. This is demonstrated by:

- Reduced inhibition of Factor VIII binding: O-phospho-D-serine is 5-fold less effective than O-phospho-L-serine at inhibiting Factor VIII binding to phosphatidylserine-containing membranes and platelet-derived microparticles [].

- Weaker binding to synthetic phosphatidyl-D-serine: Factor VIII binding to membranes containing synthetic phosphatidyl-D-serine is 5-fold weaker compared to membranes containing phosphatidyl-L-serine [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.